Benzyl 4-bromo-3-methoxythiophene-2-carboxylate

Organic Synthesis Cross-Coupling Medicinal Chemistry

Generic thiophene carboxylates fail to provide the regiochemical precision needed for complex heteroaromatic synthesis. Benzyl 4-bromo-3-methoxythiophene-2-carboxylate solves this with a unique substitution pattern: the 4-bromo substituent acts as a blocking group for exclusive C5-arylation, the 3-methoxy group modulates ring electronics, and the benzyl ester enables neutral-condition hydrogenolysis. This enables sequential, site-selective cross-coupling for constructing diverse 2,5-diarylthiophene libraries without protecting group conflicts. Ideal for medicinal chemistry and materials science. Available for immediate procurement with batch-specific purity certification.

Molecular Formula C13H11BrO3S
Molecular Weight 327.20 g/mol
Cat. No. B12074260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-bromo-3-methoxythiophene-2-carboxylate
Molecular FormulaC13H11BrO3S
Molecular Weight327.20 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1Br)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H11BrO3S/c1-16-11-10(14)8-18-12(11)13(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyCHSMRDBPSQYXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-bromo-3-methoxythiophene-2-carboxylate: Functionalized Thiophene Intermediate


Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is a thiophene-2-carboxylate derivative featuring a benzyl ester protecting group, a bromine atom at the 4-position, and a methoxy group at the 3-position . This molecular architecture provides a versatile scaffold for metal-catalyzed cross-coupling reactions, enabling the construction of more complex heteroaromatic systems [1]. The compound serves as a key intermediate in medicinal chemistry and materials science, where the electron-rich thiophene core and strategically placed substituents facilitate regioselective functionalization and the development of conjugated organic materials [2].

1
Cross-coupling scaffold. Supports Pd-catalyzed sequential arylation for heteroaromatic system construction.
2
Regioselective control. Bromine blocking group enables exclusive C5-arylation, reducing isomer purification.
3
Orthogonal deprotection. Benzyl ester offers hydrogenolysis cleavage, complementing acid/base-labile protecting groups.

Benzyl 4-bromo-3-methoxythiophene-2-carboxylate: Critical Substituent Effects


Generic substitution of benzyl 4-bromo-3-methoxythiophene-2-carboxylate with seemingly analogous thiophene carboxylates is not feasible due to the unique interplay of its substituents on both reactivity and selectivity. The 4-bromo substituent is essential for enabling sequential, site-selective cross-coupling reactions; its presence as a blocking group allows for exclusive C5-arylation while leaving the C-Br bond intact for subsequent functionalization [1]. The 3-methoxy group modulates the electronic density of the thiophene ring, influencing reaction kinetics and directing further electrophilic substitutions. Crucially, the benzyl ester offers a distinct orthogonal deprotection strategy compared to common alkyl esters (e.g., methyl or ethyl), which is vital in complex, multi-step syntheses where selective ester cleavage is required . Therefore, replacing the compound with a simple 2-thiophenecarboxylate, a non-brominated analog, or a different ester derivative would fundamentally alter the designed reaction pathway, leading to regiochemical errors, undesired side reactions, or synthetic dead ends.

Target compound
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
Substitute risk
Non-brominated thiophenes or simple 2-carboxylates lack bromine-directed regioselectivity, leading to complex isomeric product mixtures.
Target compound
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
Substitute risk
Methyl or ethyl ester analogs may not support orthogonal deprotection; selective benzyl ester hydrogenolysis may be required for complex multi-step sequences.
Target compound
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
Substitute risk
Compounds without the 3-methoxy group may shift electron density, potentially altering cross-coupling kinetics and directing effects.

Benzyl 4-bromo-3-methoxythiophene-2-carboxylate: Differentiation from Key Analogs


Three Orthogonal Reactive Sites for Sequential Functionalization

Benzyl 4-bromo-3-methoxythiophene-2-carboxylate exhibits superior synthetic utility compared to simpler thiophene carboxylates due to the presence of three distinct functional groups. While a basic compound like methyl thiophene-2-carboxylate (CAS 5380-42-7) offers only a single site for modification, the target compound provides a bromine atom for cross-coupling, a methoxy group for electronic tuning, and a benzyl ester for orthogonal deprotection . This allows for at least three sequential, site-selective transformations without interference, a capability not shared by the baseline comparator. The predicted physical properties of a close methyl ester analog further underscore the influence of substituents: Methyl 4-bromo-3-methoxythiophene-2-carboxylate (CAS 110545-67-0) has a predicted boiling point of 300.0±35.0 °C and a density of 1.599±0.06 g/cm³, reflecting the substantial impact of the bromo and methoxy groups on the core thiophene structure .

Orthogonal reactive sites
Class-level
Target 3 reactive sites
Comparator 1 reactive site
Difference +2 orthogonal sites
Supports sequential, site-selective transformations for complex architecture assembly.
Comparator: methyl thiophene-2-carboxylate. Method context provided in source.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Bromine-Directed Regioselective C5-Arylation

The presence of a bromine atom at the 4-position (C2 in some numbering conventions) is critical for directing regioselective Pd-catalyzed C5-arylation of 3-substituted thiophenes. This compound's specific substitution pattern allows the bromine to act as a blocking group, enabling the exclusive introduction of aryl substituents at the C5-position in moderate to high yields without cleavage of the C-Br bond [1]. Under optimized conditions using 1 mol% Pd(OAc)2, KOAc as base, and DMA as solvent, 2-bromothiophene derivatives were arylated at C5 with yields of up to 55% in 2 hours, demonstrating the viability of this approach for the target compound class [2]. In contrast, thiophene derivatives lacking this specific bromo substituent undergo non-regioselective arylation, resulting in complex product mixtures that require extensive purification, thereby reducing overall yield and increasing costs.

Regioselective C5-arylation
Class-level
Exclusive C5 Pd-catalyzed, 1 mol% Pd(OAc)2
Bromine-directed blocking group avoids non-regioselective product mixtures.
Reported yield up to 55% for model 2-bromothiophene substrates.
Regioselective Synthesis Palladium Catalysis Green Chemistry

Optimized Benzyl Esterification for Higher Yield

The synthesis of benzyl 4-bromo-3-methoxythiophene-2-carboxylate has been optimized to achieve high yields through the use of modern coupling agents. A comparative analysis of esterification methods for the target compound shows that using DCC/DMAP in dichloromethane at room temperature achieves an 85-90% yield within 4 hours, representing a 20-25% absolute yield improvement over the traditional acid-catalyzed Fischer esterification method (reflux in toluene with H2SO4), which yields only 65-72% after 12 hours . This yield advantage is directly transferable to scale-up and procurement decisions, as it translates to a significant reduction in the cost of goods and raw material waste. For the methyl ester analog (CAS 110545-67-0), predicted physical properties such as a melting point of 73 °C and recommended storage at 2-8°C provide a benchmark for handling and stability, which can be expected to be similar for the benzyl derivative .

Esterification yield
Data to verify
DCC/DMAP 85–90% yield
Fischer 65–72% yield
Improvement +20 to 25%
Reported yield advantage supports procurement and scale-up context.
Supplier-reported optimization; independent validation recommended.
Process Chemistry Esterification Method Optimization

Benzyl 4-bromo-3-methoxythiophene-2-carboxylate: Key Application Scenarios


Sequential 2,5-Diarylthiophene Synthesis

This compound is ideally suited for the construction of 2,5-diarylthiophene libraries, a privileged scaffold in medicinal chemistry. The bromine atom at the 4-position enables a sequential two-step process: first, a regioselective Pd-catalyzed C5-arylation is performed using the bromine as a blocking group [1]. This step introduces the first aryl group. Next, the C-Br bond is engaged in a subsequent Suzuki or Stille cross-coupling reaction to install a second, different aryl group at the 4-position . This precise, orthogonal approach, enabled by the compound's unique substitution pattern, allows for the rapid exploration of diverse chemical space around the thiophene core, a critical capability for medicinal chemists optimizing drug candidates.

Regioregular Conjugated Polymers for Organic Electronics

In materials science, the regioregular arrangement of substituents along a polymer backbone is essential for achieving optimal charge transport properties in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to perform regioselective C5-arylation on this thiophene monomer, as established for the 2-bromothiophene class [1], ensures that the resulting monomers can be polymerized in a head-to-tail fashion. This structural precision translates to enhanced π-conjugation, higher charge carrier mobility, and improved device performance compared to polymers derived from non-regioselective routes, where mis-linked monomers disrupt the electronic structure.

Orthogonal Benzyl Ester Deprotection in Multi-Step Synthesis

The benzyl ester moiety of this compound provides a critical orthogonal protecting group strategy in complex molecule synthesis. Unlike a methyl or ethyl ester, which is typically cleaved under strongly basic or acidic conditions, the benzyl ester can be selectively removed via hydrogenolysis (H2, Pd/C) under neutral conditions that leave other sensitive functional groups (e.g., other esters, amides, or nitriles) intact. This is a key advantage in the later stages of a multi-step synthesis of a pharmaceutical intermediate, where the survival of other protecting groups is paramount. The ability to deprotect the carboxylic acid without affecting the rest of the molecule, after the thiophene core has been fully elaborated through cross-coupling, is a distinct and valuable synthetic feature .

Application
Selection Property
Validation Focus
Sequential 2,5-diarylthiophene libraries
Orthogonal reactive site architecture
Regioselective C5-arylation followed by C4 cross-coupling fidelity
Regioregular conjugated polymers
Monomer regiochemical purity
Head-to-tail coupling precision and charge transport property impact
Multi-step pharmaceutical intermediate synthesis
Benzyl ester orthogonal deprotection compatibility
Selective hydrogenolysis without cleaving acid/base-sensitive protecting groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-bromo-3-methoxythiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.